molecular formula C10H11Cl2NO2 B5759931 ethyl (3,4-dichlorobenzyl)carbamate CAS No. 543705-36-8

ethyl (3,4-dichlorobenzyl)carbamate

Cat. No.: B5759931
CAS No.: 543705-36-8
M. Wt: 248.10 g/mol
InChI Key: JLLASOSUPCUGJQ-UHFFFAOYSA-N
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Description

Ethyl (3,4-dichlorobenzyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of carbamic acid and features a benzyl group substituted with chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3,4-dichlorobenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dichlorobenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3,4-dichlorobenzyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3,4-dichlorobenzyl)carbamate involves its interaction with biological molecules. It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl (3,4-dichlorobenzyl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it distinct in its applications and interactions.

Properties

IUPAC Name

ethyl N-[(3,4-dichlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLASOSUPCUGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358457
Record name ethyl (3,4-dichlorobenzyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543705-36-8
Record name ethyl (3,4-dichlorobenzyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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